2-(4-Chloro-phenyl)-5-methoxy-pyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methoxypyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-6-13-11(14-7-10)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
DVICHIMVXWMBBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Mechanisms of Action:
The compound has been studied for its role as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. Research indicates that derivatives of pyrimidine compounds can exhibit potent activity against various cancer cell lines.
Case Studies:
- VEGFR-2 Inhibition: A study demonstrated that 5-chloro-N4-substituted phenyl derivatives, including those related to 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine, showed significant inhibition of VEGFR-2, a key target in cancer therapy. The compound exhibited potency comparable to established drugs like sunitinib and erlotinib, highlighting its potential as a novel anticancer agent .
- NCI 60 Cell Line Panel: Evaluation using the National Cancer Institute's 60 human cancer cell line panel revealed that certain derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines. This suggests a promising avenue for developing targeted cancer therapies .
| Compound | Target | IC50 (μM) | Comparison |
|---|---|---|---|
| 5-chloro-N4-substituted phenyl | VEGFR-2 | 0.04 | Comparable to sunitinib |
| 4-substituted pyrido derivatives | Various cancers | Varies | Selective against breast and renal cancers |
Anti-inflammatory Applications
Pharmacological Effects:
Research has shown that pyrimidine derivatives can exhibit significant anti-inflammatory properties. Specifically, the inhibition of cyclooxygenase-2 (COX-2) is a critical mechanism through which these compounds exert their effects.
Data Findings:
- Compounds derived from similar structures demonstrated IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. This positions them as potential candidates for developing new anti-inflammatory therapies .
| Compound | Target | IC50 (μM) | Standard Comparison |
|---|---|---|---|
| Pyrimidine derivative | COX-2 | 0.04 ± 0.01 | Celecoxib |
Broad-Spectrum Pharmacological Activities
Beyond anticancer and anti-inflammatory applications, the compound has been explored for various other therapeutic effects:
- Antimicrobial Activity: Some studies indicate that pyrimidine derivatives possess antibacterial and antifungal properties, making them candidates for treating infections .
- Antiviral Activity: The potential antiviral effects of pyrimidine compounds have also been investigated, particularly in relation to viral infections where traditional treatments are less effective.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural analogs and their substituent configurations:
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
Key Observations :
Physicochemical and Crystallographic Properties
Table 2: Physicochemical Property Comparison
Crystallographic Insights :
Preparation Methods
Reaction Mechanism and Components
Cyclocondensation leverages one-pot assembly of the pyrimidine ring using aldehydes, β-keto esters, and nitrogen sources. For 2-(4-chloro-phenyl)-5-methoxy-pyrimidine, 4-chlorobenzaldehyde serves as the aryl aldehyde, while ethyl 3-methoxypropanoate or analogous β-keto esters introduce the 5-methoxy group. Guanidine derivatives (e.g., O-methylisourea) provide the N-C-N backbone.
Example Protocol:
-
Combine 4-chlorobenzaldehyde (1.0 equiv), ethyl 3-methoxypropanoate (1.2 equiv), and O-methylisourea (1.5 equiv) in ethanol.
-
Add piperidine (10 mol%) as a catalyst and reflux at 80°C for 12–24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc, 4:1).
Yield : 35–45% (crude), improving to 60–70% after optimization.
Key Challenge : Competing formation of 4-chloro regioisomers due to electronic effects of the methoxy group.
Suzuki Cross-Coupling Approach
Precursor Synthesis and Coupling Conditions
This method involves coupling a halogenated pyrimidine with 4-chlorophenylboronic acid. 2-Bromo-5-methoxy-pyrimidine is synthesized via bromination of 5-methoxy-2-hydroxypyrimidine using POBr₃ in DMF at 110°C.
Coupling Protocol:
-
Dissolve 2-bromo-5-methoxy-pyrimidine (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv) in degassed toluene/ethanol (3:1).
-
Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2.0 equiv).
-
Heat at 90°C under N₂ for 8 hours, followed by extraction and chromatography.
Yield : 75–85% with >95% purity.
Advantage : High regioselectivity and compatibility with sensitive functional groups.
Nucleophilic Aromatic Substitution
Direct Functionalization of Pyrimidine Intermediates
Starting from 2-(4-hydroxyphenyl)-5-methoxy-pyrimidine, chlorination at the phenyl para-position is achieved using SOCl₂ in the presence of AlCl₃ (Lewis acid).
Chlorination Protocol:
-
Suspend 2-(4-hydroxyphenyl)-5-methoxy-pyrimidine (1.0 equiv) in dry dichloromethane.
-
Add AlCl₃ (1.5 equiv) and SOCl₂ (3.0 equiv) dropwise at 0°C.
-
Warm to room temperature, stir for 6 hours, and quench with ice water.
Yield : 50–60%, limited by over-chlorination byproducts.
Optimization : Lower temperatures (0–5°C) and stoichiometric AlCl₃ reduce di- and tri-chlorinated derivatives.
Comparative Analysis of Methods
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Q & A
Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-phenyl)-5-methoxy-pyrimidine with high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a halogenated 5-methoxy-pyrimidine precursor (e.g., 5-methoxy-2-bromopyrimidine). Optimize conditions using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., DMF/water, 3:1 v/v) at 80–100°C for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H and ¹³C NMR : Assign methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
- IR Spectroscopy : Confirm methoxy C-O stretch (~1250 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Observe the molecular ion peak ([M+H]⁺) matching the molecular weight (C₁₁H₁₀ClN₂O: 234.06 g/mol).
- X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol and analyze bond lengths/angles .
Q. What are the common synthetic impurities in this compound, and how are they analyzed?
- Methodological Answer : Common impurities include dechlorinated byproducts (e.g., phenyl-pyrimidine derivatives) or methoxy-deprotected intermediates (e.g., 5-hydroxy-pyrimidine). Use HPLC-UV (C18 column, acetonitrile/water mobile phase) with a diode array detector (DAD) to resolve impurities. LC-MS (ESI+ mode) identifies molecular weights of byproducts. Quantify impurities against a calibrated reference standard .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potentials and identify electrophilic centers (e.g., C2/C4 positions on the pyrimidine ring). Compare frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity. Validate with experimental kinetic data (e.g., reaction rates with amines or thiols) .
Q. What strategies mitigate conflicting biological activity data across studies involving derivatives of this compound?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. fluoro at the phenyl group) to isolate contributions to activity.
- Orthogonal Validation : Confirm enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (e.g., MTT) to rule off-target effects .
Q. How does the electron-withdrawing chloro group influence the pyrimidine ring's electronic properties in catalytic applications?
- Methodological Answer : The 4-chlorophenyl group increases electron deficiency in the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. Characterize using cyclic voltammetry to measure redox potentials (e.g., E₁/2 for reduction). Compare with non-chlorinated analogs to quantify electronic effects. Computational NBO (Natural Bond Orbital) analysis further reveals charge distribution changes .
Q. What challenges arise in crystallography studies of this compound, and how are they addressed?
- Methodological Answer : Challenges include poor crystal growth due to flexible methoxy groups and disordered solvent molecules . Optimize crystallization using vapor diffusion (e.g., ethyl acetate/diethyl ether). Use low-temperature data collection (100 K) to minimize disorder. Refine structures with SHELXL, applying restraints for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
